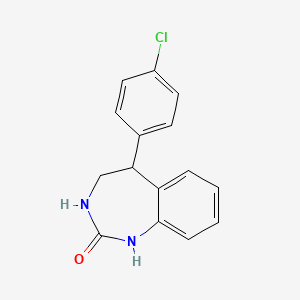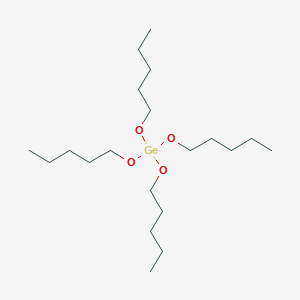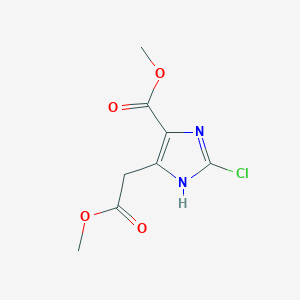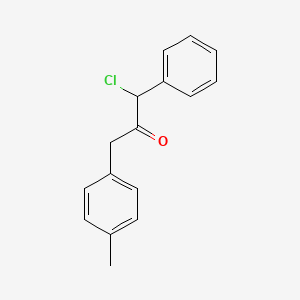
2,2-Dinitropropyl 4-methyl-4-nitropentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is a chemical compound with the molecular formula C9H15N3O8. It contains 34 bonds, including 19 non-hydrogen bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 ester group (aliphatic), and 3 nitro groups (aliphatic)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves multiple steps, including the nitration of propyl groups and the esterification of pentanoic acid derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2,2-Dinitropropyl 4-methyl-4-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.
科学研究应用
2,2-Dinitropropyl 4-methyl-4-nitropentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a protonophore and its ability to disrupt cellular energy production.
Methyl 4-methyl-4-nitropentanoate: Shares structural similarities and is used in various chemical applications.
Uniqueness
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is unique due to its specific combination of nitro and ester groups, which confer distinct chemical and biological properties
属性
| 91492-36-3 | |
分子式 |
C9H15N3O8 |
分子量 |
293.23 g/mol |
IUPAC 名称 |
2,2-dinitropropyl 4-methyl-4-nitropentanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,10(14)15)5-4-7(13)20-6-9(3,11(16)17)12(18)19/h4-6H2,1-3H3 |
InChI 键 |
QBXLDUJAJITEMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/no-structure.png)




![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)



